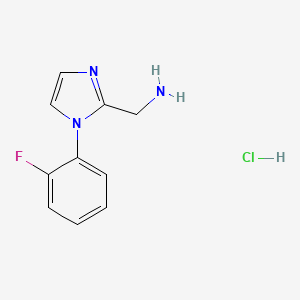
(1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which is further connected to a methanamine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an imidazole precursor.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an imidazole derivative reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Purification: Use of purification techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
(1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, and in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of (1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular functions.
Comparación Con Compuestos Similares
(1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-1H-imidazole: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2-bromophenyl)-1H-imidazole: Similar structure but with a bromine atom instead of a fluorine atom.
1-(2-methylphenyl)-1H-imidazole: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique properties, such as:
Increased Lipophilicity: Enhances the compound’s ability to cross cell membranes.
Improved Stability: Provides greater chemical and metabolic stability.
Enhanced Biological Activity: Potentially increases the compound’s potency and selectivity for specific targets.
Propiedades
IUPAC Name |
[1-(2-fluorophenyl)imidazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-8-3-1-2-4-9(8)14-6-5-13-10(14)7-12;/h1-6H,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQNMMCJOCRVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
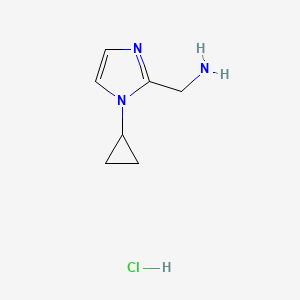
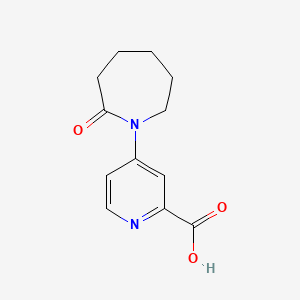
![1-{1-[(3-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8219651.png)

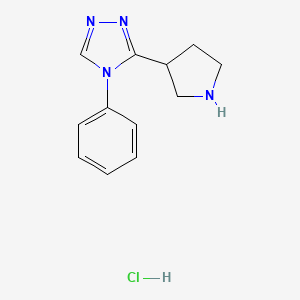
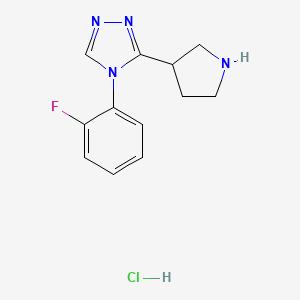
![1-[1-(3-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8219680.png)
![1-[1-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8219685.png)

![1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8219709.png)
amine hydrochloride](/img/structure/B8219727.png)
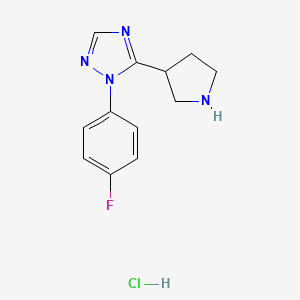
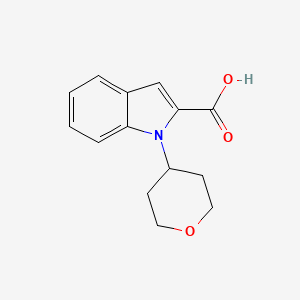
![1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)piperidine-3-carboxylic acid](/img/structure/B8219751.png)
